PF-06371900
Description
PF-06371900 is a potent and highly selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in Parkinson’s disease (PD) pathogenesis. LRRK2 mutations (e.g., G2019S) are linked to late-onset PD, making LRRK2 inhibition a therapeutic target . This compound exhibits an IC50 of 64 nM against LRRK2 kinase activity, with demonstrated selectivity over other kinases, reducing off-target effects in preclinical models . Its mechanism involves blocking LRRK2-mediated phosphorylation of downstream substrates, such as Rab10, thereby modulating cellular pathways associated with neurodegeneration .
Properties
CAS No. |
1622291-81-9 |
|---|---|
Molecular Formula |
C17H16N6O2S |
Molecular Weight |
368.42 |
IUPAC Name |
6-[(2,5-Dimethoxyphenyl)thio]-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H16N6O2S/c1-22-10-11(9-18-22)17-20-19-15-6-7-16(21-23(15)17)26-14-8-12(24-2)4-5-13(14)25-3/h4-10H,1-3H3 |
InChI Key |
RAHGVIZTQAHVRX-UHFFFAOYSA-N |
SMILES |
CN1N=CC(C2=NN=C3C=CC(SC4=CC(OC)=CC=C4OC)=NN32)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF06371900; PF-06371900; PF 06371900 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar LRRK2 Inhibitors
Key Compounds for Comparison
PF-06371900 is compared to three structurally and functionally similar LRRK2 inhibitors:
PFE-360 (PF-06447475): IC50 = 0.21 nM .
Table 1: Comparative Pharmacological Profiles
Structural and Functional Insights
- Potency : PFE-360 and LRRK2-IN-1 exhibit superior potency (sub-nM to single-digit nM IC50), whereas this compound is less potent (64 nM). However, this compound’s moderate potency may reduce risks of toxicity associated with ultra-high inhibition .
- Selectivity: this compound and PFE-360 are noted for high selectivity, critical for minimizing off-target effects in chronic PD treatment. In contrast, LRRK2-IN-1 has broader kinase activity, limiting its therapeutic utility .
- Therapeutic Use: PFE-360 demonstrates efficacy in animal models of PD, crossing the blood-brain barrier (BBB) effectively.
Research Findings and Clinical Relevance
Preclinical Studies
- This compound : Reduces LRRK2-mediated phosphorylation in cell lines (e.g., HEK293T) and primary neurons, validating its role in PD pathway modulation .
- PFE-360 : Shows neuroprotective effects in transgenic mouse models, delaying motor deficits and neurodegeneration .
- GSK2578215A: Used to map LRRK2 interactomes, revealing novel substrates beyond Rab GTPases .
Limitations and Challenges
- This compound: Limited in vivo data and unclear pharmacokinetic profile compared to PFE-360.
- PFE-360 : Despite high potency, long-term safety studies are pending.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
